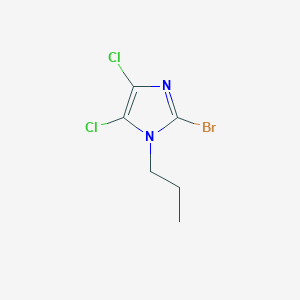
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine
Descripción general
Descripción
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amine, also known as 4-chloro-4-fluorophenylpropan-1-amine, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 237.65 g/mol and a melting point of 95-97 °C. 4-chloro-4-fluorophenylpropan-1-amine has been used in a variety of scientific research applications, including medicinal chemistry, pharmacology, and biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-chloro-4-fluorophenylpropan-1-amine.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine has been used in a variety of scientific research applications. It has been used as a tool to study the structure-activity relationships of various compounds and to investigate the pharmacological properties of various drugs. It has also been used to study the mechanism of action of various drugs, as well as the biochemical and physiological effects of various drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine is not well understood. However, it is believed to act as a competitive inhibitor of the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters such as dopamine and serotonin. This inhibition of monoamine oxidase has been suggested to be responsible for the antidepressant and anxiolytic effects of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine are not well understood. However, it has been suggested to have antidepressant and anxiolytic effects, as well as to have an effect on the central nervous system. It has also been suggested to have an effect on the cardiovascular system, as well as to have an effect on the gastrointestinal system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a relatively stable compound and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that it has not been extensively studied.
Direcciones Futuras
The potential future directions for 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propan-1-amineluorophenylpropan-1-amine include further research into its mechanism of action, its effects on the central nervous system, and its potential therapeutic applications. Additionally, further research into its potential toxicity and its potential for drug interactions should be conducted. Additionally, further research into its potential use as a therapeutic agent for various diseases, such as depression, anxiety, and Parkinson’s disease, should be conducted. Finally, further research into its potential use as a tool to study the structure-activity relationships of various compounds should be conducted.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-3-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN/c16-13-5-1-11(2-6-13)15(9-10-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSAIHCINAREQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCN)C2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


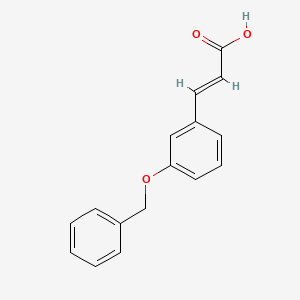
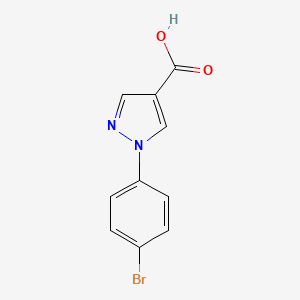

![3-Bromoimidazo[1,2-A]pyridine-7-carbonitrile](/img/structure/B3034128.png)
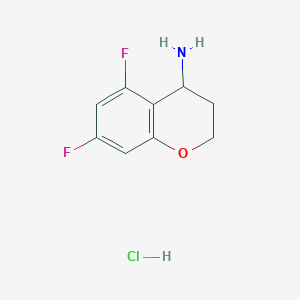
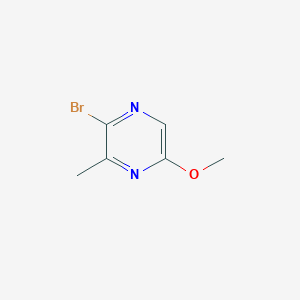
![2-Chlorobenzo[d]thiazole-5-carboxylic acid](/img/structure/B3034134.png)
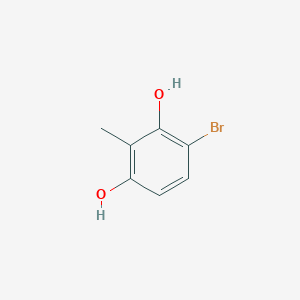

![4-Amino-2-[(6-chloro-3-nitro-2-pyridinyl)amino]-4-oxobutanoic acid](/img/structure/B3034140.png)
![[3,4,5-triacetyloxy-6-(2-azidoethoxy)oxan-2-yl]methyl Acetate](/img/structure/B3034141.png)
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol](/img/structure/B3034143.png)
